2-(3-Methylmorpholin-4-yl)pyridine-3-carbaldehyde
CAS No.:
Cat. No.: VC17638679
Molecular Formula: C11H14N2O2
Molecular Weight: 206.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H14N2O2 |
|---|---|
| Molecular Weight | 206.24 g/mol |
| IUPAC Name | 2-(3-methylmorpholin-4-yl)pyridine-3-carbaldehyde |
| Standard InChI | InChI=1S/C11H14N2O2/c1-9-8-15-6-5-13(9)11-10(7-14)3-2-4-12-11/h2-4,7,9H,5-6,8H2,1H3 |
| Standard InChI Key | CYEDVXMUDXVTQM-UHFFFAOYSA-N |
| Canonical SMILES | CC1COCCN1C2=C(C=CC=N2)C=O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
2-(3-Methylmorpholin-4-yl)pyridine-3-carbaldehyde consists of a pyridine ring substituted at the 2-position with a 3-methylmorpholine moiety and at the 3-position with a formyl group. The morpholine ring adopts a chair conformation, with the methyl group at the 3-position introducing steric hindrance that influences reactivity . The compound’s IUPAC name and CAS registry number (1696068-73-1) confirm its unique identity in chemical databases .
Synthesis and Manufacturing
Synthetic Routes
The compound is likely synthesized via sequential functionalization of pyridine intermediates. A validated method for related pyridine-carbaldehydes involves:
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Chlorination: 2-Methylpyridine reacts with trichloroisocyanate in halohydrocarbon solvents (e.g., dichloromethane) catalyzed by benzamide to yield 2-chloromethylpyridine .
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Oxidation: 2-Chloromethylpyridine undergoes hydrolysis under alkaline conditions (e.g., NaOH) to form 2-pyridinemethanol, followed by oxidation with sodium hypochlorite and catalysts (2,2,6,6-tetramethylpiperidine nitric oxide, KBr) to produce 2-pyridinecarbaldehyde .
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Morpholine Incorporation: The 3-methylmorpholine group is introduced via nucleophilic substitution or reductive amination, though explicit details for this step require proprietary optimization .
Table 1: Key Reaction Conditions for Pyridine-Carbaldehyde Synthesis
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Chlorination | 2-Methylpyridine, trichloroisocyanate, CHCl₃, benzamide, 40–90°C, 2–3 h | 90–95% |
| Oxidation | NaOCl (10% w/w), 2,2,6,6-tetramethylpiperidine nitric oxide, KBr, –10–25°C | 85–90% |
Industrial Scalability
Physicochemical Properties
Hazard Classification
Per OSHA HCS guidelines, the compound exhibits:
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Acute Oral Toxicity (Category 4): Harmful if swallowed (H302) .
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Skin/Eye Irritation (Category 2): Causes skin and serious eye irritation (H315, H319) .
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Respiratory Toxicity (Category 3): May cause respiratory irritation (H335) .
Biological and Pharmacological Research
Mechanistic Insights
Though direct studies on this compound are absent, structurally related pyridine-2-methylamine derivatives inhibit Mycobacterial membrane protein Large 3 (MmpL3), a transporter critical for Mycobacterium tuberculosis survival . For example, compound 62 (MIC = 0.016 μg/mL against M. tuberculosis H37Rv) shares a pyridine backbone and demonstrates target engagement via π-π stacking with MmpL3’s Y646 residue .
Cytotoxicity Profile
Pyridine-carbaldehydes generally exhibit moderate cytotoxicity. The parent compound’s Vero cell IC₅₀ is ≥16 μg/mL, suggesting a therapeutic window for derivatives .
Applications in Research
Pharmaceutical Intermediates
The compound serves as a precursor for antitubercular agents targeting MmpL3 . Its aldehyde group enables condensation reactions with amines to form Schiff bases, a common strategy in drug design.
Material Science
Pyridine-carbaldehydes are utilized in coordinating metal ions for catalytic applications, though this remains underexplored for the 3-methylmorpholine derivative.
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